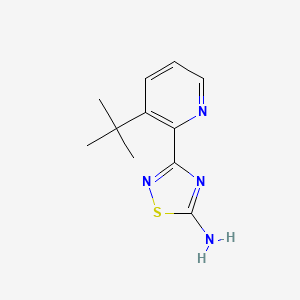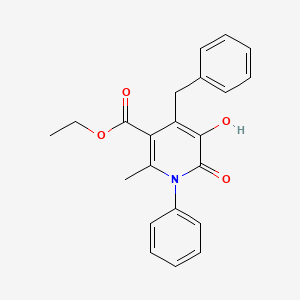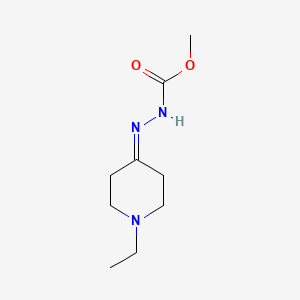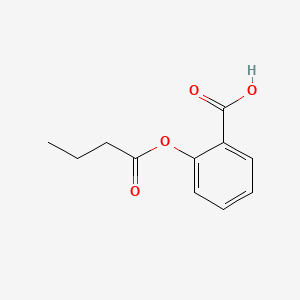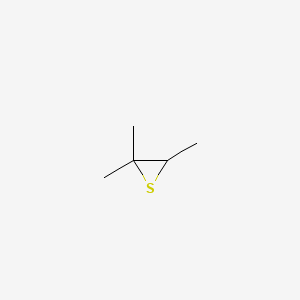
Trimethylthiirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylthiirane can be synthesized through several methods. One common approach involves the reaction of trimethylsulfonium iodide with a strong base such as sodium hydride. The reaction proceeds as follows:
(CH3)3S+I−+NaH→(CH3)3S−+NaI+H2
The resulting trimethylsulfonium ylide then undergoes intramolecular cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of more scalable and efficient methods. One such method includes the reaction of trimethylsulfonium salts with alkyl halides under controlled conditions to yield the desired thiirane compound. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylthiirane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols and sulfides. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thiiranes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Substituted thiiranes with various functional groups.
Applications De Recherche Scientifique
Trimethylthiirane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of trimethylthiirane involves its interaction with various molecular targets. The sulfur atom in the thiirane ring can act as a nucleophile, participating in reactions with electrophilic species. This reactivity allows this compound to form covalent bonds with other molecules, leading to its diverse chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiirane: The parent compound of trimethylthiirane, with a three-membered ring containing one sulfur atom and two carbon atoms.
Ethylene sulfide: Another thiirane derivative with different substituents on the carbon atoms.
Propylene sulfide: A thiirane with a propyl group attached to the ring.
Uniqueness of this compound
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other thiirane derivatives. Its trimethyl substitution enhances its stability and influences its reactivity in various chemical reactions.
Propriétés
Numéro CAS |
53971-47-4 |
|---|---|
Formule moléculaire |
C5H10S |
Poids moléculaire |
102.20 g/mol |
Nom IUPAC |
2,2,3-trimethylthiirane |
InChI |
InChI=1S/C5H10S/c1-4-5(2,3)6-4/h4H,1-3H3 |
Clé InChI |
TWNJQGQIVBDVAB-UHFFFAOYSA-N |
SMILES canonique |
CC1C(S1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


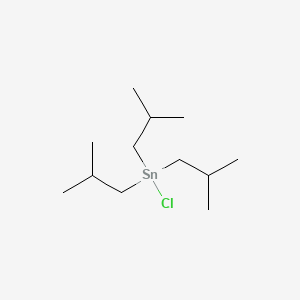
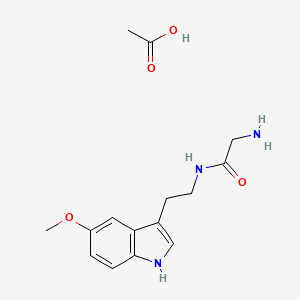
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)
![Bis[(2-chlorophenyl)methyl]-dimethylazanium](/img/structure/B13758613.png)
![[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)
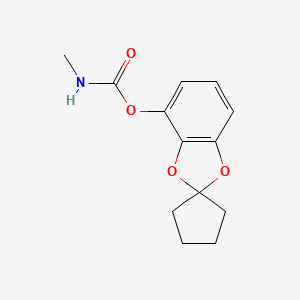
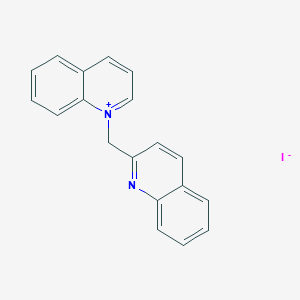
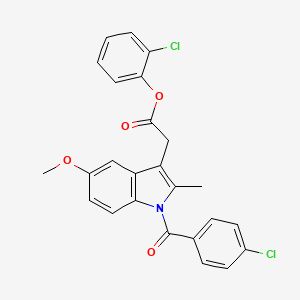
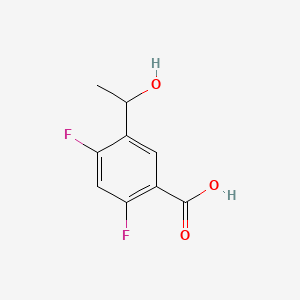
![N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B13758651.png)
